3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.:
Cat. No.: VC18178449
Molecular Formula: C14H19BClNO3
Molecular Weight: 295.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BClNO3 |
|---|---|
| Molecular Weight | 295.57 g/mol |
| IUPAC Name | 3-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18) |
| Standard InChI Key | SHEJUMLHFARHDG-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl |
Introduction
Structural Characteristics and Molecular Properties
3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (C₁₄H₁₉BClNO₃) is a benzamide derivative featuring a chloro substituent at the 3-position, a methylamide group at the N-position, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position of the aromatic ring . The compound’s structural uniqueness arises from the synergistic interplay of its functional groups, which confer distinct reactivity and potential biological activity.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₉BClNO₃ |
| Molecular Weight | 295.57 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl |
| InChIKey | SHEJUMLHFARHDG-UHFFFAOYSA-N |
| Predicted CCS (Ų) for [M+H]+ | 162.7 |
| Hazard Statements (GHS) | H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
The boronate ester group enhances its utility in cross-coupling reactions, while the chloro and methylamide groups influence electronic and steric properties .
Synthesis and Preparation
The synthesis of this compound typically involves palladium-catalyzed borylation of halogenated benzamide precursors. A representative method from the literature involves:
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Substrate Preparation: 3-Chloro-N-methyl-4-bromobenzamide is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., PCy₃) under inert conditions .
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Reaction Conditions: The reaction proceeds in 1,4-dioxane at 100°C for 24 hours, followed by aqueous workup and purification via column chromatography .
Table 2: Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Catalyst System | Pd₂(dba)₃, PCy₃ |
| Base | KOAc |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Yield | ~80% (optimized conditions) |
This method aligns with strategies for analogous boronate esters, where steric and electronic factors are optimized to prevent undesired side reactions .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is dominated by its boronate ester group, which participates in Suzuki-Miyaura cross-couplings, and its amide group, which can undergo hydrolysis or reduction.
Suzuki-Miyaura Cross-Coupling
The pinacol boronate moiety enables palladium-catalyzed couplings with aryl halides, forming biaryl structures. For example:
This reactivity is critical in medicinal chemistry for constructing complex scaffolds .
Amide Hydrolysis and Reduction
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Hydrolysis: Under acidic or basic conditions, the amide group converts to a carboxylic acid.
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Reduction: Lithium aluminum hydride reduces the amide to a methylamine.
Table 3: Common Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives |
| Amide Hydrolysis | 6M HCl, reflux | 3-Chloro-4-boronobenzamide |
| Boronate Oxidation | H₂O₂, NaOH | Boronic acid derivative |
Applications in Organic Synthesis and Medicinal Chemistry
Organic Synthesis
The compound serves as a versatile building block:
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Cross-Coupling Reactions: Enables synthesis of biaryl motifs for ligands, polymers, and pharmaceuticals .
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Protecting Group Strategy: The boronate ester acts as a temporary protecting group for boron-containing intermediates .
Comparative Analysis with Structural Analogs
Table 4: Comparison with Related Boronate Esters
The chloro substituent in 3-chloro-N-methyl-4-(pinacolato)benzamide improves electrophilic reactivity compared to non-halogenated analogs, making it superior for aryl-aryl bond formation .
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